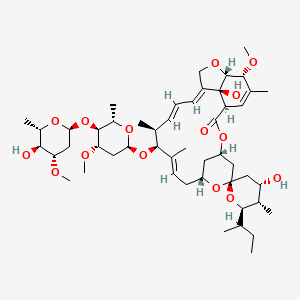

Avermectin A2a

Description

Properties

Molecular Formula |

C49H76O15 |

|---|---|

Molecular Weight |

905.1 g/mol |

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C49H76O15/c1-12-25(2)43-29(6)36(50)23-48(64-43)22-34-19-33(63-48)17-16-27(4)42(61-40-21-38(55-10)45(31(8)59-40)62-39-20-37(54-9)41(51)30(7)58-39)26(3)14-13-15-32-24-57-46-44(56-11)28(5)18-35(47(52)60-34)49(32,46)53/h13-16,18,25-26,29-31,33-46,50-51,53H,12,17,19-24H2,1-11H3/b14-13+,27-16+,32-15+/t25?,26-,29-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48-,49+/m0/s1 |

InChI Key |

JVGWUGTWQIAGHJ-DFAYUBCLSA-N |

Isomeric SMILES |

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O)C |

Canonical SMILES |

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of Avermectin A2a

Strain Improvement and Genetic Engineering Strategies for Avermectin A2a Production

Enhancing the production of this compound, a key component among the avermectins produced by Streptomyces avermitilis, is crucial for meeting its increasing demand. Wild-type strains typically produce avermectins at low levels, necessitating the development of strain improvement strategies to achieve economically viable yields. These strategies broadly encompass classical methods like mutagenesis and more targeted approaches involving genetic and metabolic engineering. nih.govnih.govresearchgate.net

Mutagenesis-Based Approaches for Enhanced Yield

Mutagenesis, a classical strain improvement technique, involves exposing Streptomyces avermitilis spores to physical or chemical mutagens to induce genetic variations. Subsequent screening of the mutated population allows for the isolation of strains with improved avermectin production capabilities. nih.govnih.govresearchgate.netasm.org This method is widely applied due to its relative simplicity. researchgate.net

Various mutagens have been employed to enhance avermectin production. Physical methods include ultraviolet (UV) radiation and heavy ion irradiation. nih.govasm.orgscientific.net Chemical mutagens such as ethidium (B1194527) bromide (EB) and ethyl methanesulfonate (B1217627) (EMS) have also been utilized. nih.gov

Studies have demonstrated the effectiveness of mutagenesis in generating hyper-producing mutants. For instance, a study using UV radiation, EMS, and EB on S. avermitilis 41445 successfully obtained mutants with enhanced avermectin B1b production. The mutant obtained after 45 minutes of UV radiation showed the highest yield of avermectin B1b, reaching 254.14 mg/L, compared to mutants obtained from EMS (202.63 mg/L) and EB (199.30 mg/L) treatments. nih.gov Heavy ion irradiation, specifically using 12C6+ ion beams, has also been reported to induce mutations leading to high avermectin B1a producing strains, with some strains showing a yield increase of 38.64% compared to the original strain. scientific.net

While mutagenesis can lead to significant yield improvements, it is often a time-consuming and labor-intensive process due to the need for extensive screening. researchgate.net Furthermore, the genetic basis for the observed yield enhancement in mutants obtained through random mutagenesis is often not fully understood. researchgate.netoup.compnas.org

Here is a table summarizing some findings from mutagenesis studies on S. avermitilis:

| Mutagen Method | Strain Used | Target Avermectin Component | Reported Yield (Mutant) | Reported Yield (Parent) | Percentage Increase | Source |

| UV Radiation (45 mins) | S. avermitilis 41445 | Avermectin B1b | 254.14 mg/L | Not specified | Not specified | nih.gov |

| EMS (1 µL/mL) | S. avermitilis 41445 | Avermectin B1b | 202.63 mg/L | Not specified | Not specified | nih.gov |

| EB (30 µL/mL) | S. avermitilis 41445 | Avermectin B1b | 199.30 mg/L | Not specified | Not specified | nih.gov |

| 12C6+ Ion Beam | S. avermitilis (industrial strain) | Avermectin B1a | 5200 µg/ml | Not specified | 38.64% | scientific.net |

Protoplast fusion is another method commonly used for natural product yield improvement, which can involve fusing protoplasts from different strains, including those obtained through mutagenesis, to combine desirable traits. nih.gov

Rational Metabolic Engineering for Biosynthesis Optimization

Rational metabolic engineering approaches aim to improve avermectin production by specifically manipulating genes involved in the biosynthesis and regulation pathways. nih.govresearchgate.netmdpi.com This strategy benefits from the availability of the S. avermitilis genome sequence and a growing understanding of the avermectin biosynthetic gene cluster (ave cluster). nih.govresearchgate.netmdpi.comjmb.or.kr

The avermectin biosynthetic pathway involves polyketide synthases (PKS) and subsequent modifications. nih.govmdpi.com The ave gene cluster, approximately 82 kb in size, contains genes responsible for the formation of avermectin aglycones, glycosylation, and regulation. researchgate.net

Strategies in rational metabolic engineering for avermectin production include:

Overexpression of positive regulatory genes: The aveR gene encodes a pathway-specific transcriptional activator for avermectin biosynthesis. jmb.or.krasm.org Overexpression of aveR has been shown to stimulate the transcription of avermectin PKS genes, leading to increased avermectin production. jmb.or.kr Another TetR-family transcriptional regulator, AveT (encoded by SAV3619), has been identified as an activator for avermectin biosynthesis by indirectly stimulating aveR transcription. Overexpression of aveT has led to increased avermectin production in wild-type and industrial strains. asm.orgnih.gov

Deletion of negative regulatory genes: The AveT regulator directly represses the transcription of several genes, including aveM (SAV7490), which encodes a putative transmembrane efflux protein. asm.orgnih.gov Deletion of aveM has shown a positive effect on avermectin production. asm.orgnih.gov Similarly, deletion of SAV4190, a target gene of the MarR-family regulator SAV4189, has been shown to increase avermectin yield in industrial strains. frontiersin.org

Manipulation of precursor supply: The biosynthesis of avermectins requires specific precursor molecules, such as 2-methylbutyryl-CoA and isobutyryl-CoA for the "a" and "b" components, respectively. nih.govmdpi.com Engineering pathways related to the supply of these precursors, such as the branched-chain alpha-keto acid dehydrogenase (BCDH) complex, can potentially improve avermectin production. nih.gov

Deletion of competing pathways: S. avermitilis produces other secondary metabolites in addition to avermectins. mdpi.com Deleting gene clusters responsible for competing pathways can redirect metabolic flux towards avermectin biosynthesis, potentially increasing yield. mdpi.com For example, deletion of the rpp biosynthetic gene cluster, encoding type III polyketide synthases, improved avermectin production in an industrial strain. oup.com In one industrial strain, rpp deletion increased avermectin production from 1024 to 1262 mg/L. oup.com

Heterologous expression and pathway engineering: Cloning and expressing the avermectin biosynthetic gene cluster in heterologous hosts like Streptomyces lividans allows for easier genetic manipulation and the potential for combinatorial biosynthesis to create novel avermectin derivatives or improve production. researchgate.netnih.govresearchgate.net Domain swapping within the avermectin PKS has been explored to produce derivatives like ivermectin. researchgate.netresearchgate.net

Rational engineering strategies offer a more predictable approach to strain improvement compared to random mutagenesis. By targeting specific genes and pathways, researchers can gain a better understanding of the factors limiting avermectin production and design more effective strategies for optimization. researchgate.netpnas.org

Here is a table illustrating yield improvements through some rational metabolic engineering strategies:

| Genetic Manipulation | Strain Used | Target Avermectin Component | Reported Yield (Engineered) | Reported Yield (Parent) | Percentage Increase | Source |

| Deletion of rpp gene cluster | S. avermitilis AV-LP | Avermectin | 1262 mg/L | 1024 mg/L | 23.2% | oup.com |

| Deletion of rpp gene cluster | S. avermitilis (overproducer) | Avermectin | 4450 mg/L | 3582 mg/L | 24.2% | oup.com |

| Overexpression of hrdB (mutant) | S. avermitilis 3-115 | Avermectin B1a | 6.38 g/L | Not specified | >50% | pnas.org |

| Overexpression of aveT and deletion of aveM | S. avermitilis (industrial) | Avermectin | Increased | Parent level | Clear increase | asm.orgnih.gov |

| Overexpression of SAV4189 | S. avermitilis A-144 | Avermectin | Increased | Parent level | Strikingly increased | frontiersin.org |

| Deletion of SAV4190 | S. avermitilis A-144 | Avermectin | Increased | Parent level | Strikingly increased | frontiersin.org |

These examples highlight the potential of both mutagenesis and rational metabolic engineering in improving avermectin production strains. Often, a combination of these approaches is employed in industrial strain development programs. nih.gov

Molecular Mechanisms of Action of Avermectin A2a in Invertebrates

Interaction with Ligand-Gated Chloride Channels

The primary mechanism by which avermectins, including Avermectin (B7782182) A2a, exert their effects in invertebrates involves interaction with ligand-gated chloride channels. These channels are crucial components of inhibitory neurotransmission in the invertebrate nervous system.

Primary Target: Invertebrate-Specific Glutamate-Gated Chloride Channels (GluCls)

The principal molecular target of Avermectin A2a in invertebrates is the glutamate-gated chloride channel (GluCl). wikipedia.orgnih.govmdpi.comresearchgate.netsatoshi-omura.info These channels are part of the Cys-loop receptor family of ligand-gated ion channels and are found specifically in protostome invertebrates, being absent in mammals. wikipedia.orgnih.govmdpi.comfrontiersin.org This specificity contributes significantly to the selective toxicity of avermectins towards invertebrates compared to vertebrates. wikipedia.orgnih.govmdpi.com

This compound binds to GluCls with high affinity. google.commdpi.comgoogle.com This binding occurs at a site distinct from the glutamate (B1630785) binding site, located within the transmembrane domain at the interface between adjacent subunits of the pentameric channel. nih.govnih.govresearchgate.net The binding of this compound stabilizes the open state of the channel, leading to a significant increase in the permeability of the cell membrane to chloride ions. google.commdpi.comgoogle.com

Allosteric Modulation and Activation Kinetics

This compound acts as a positive allosteric modulator of GluCls. mdpi.comnih.govresearchgate.net At low concentrations, it potentiates the effects of glutamate, increasing the frequency and duration of channel opening in the presence of the neurotransmitter. nih.govnih.gov At higher concentrations, avermectins can directly activate GluCls even in the absence of glutamate, causing a substantial and often irreversible influx of chloride ions. mdpi.comfrontiersin.orgnih.gov

The interaction of avermectins with GluCls involves insertion between the transmembrane helices of adjacent subunits. nih.gov Structural studies, particularly with ivermectin (a derivative of Avermectin B1), have revealed that this binding site is located near the extracellular surface within the transmembrane domain. nih.gov The binding induces conformational changes in the transmembrane helices, which in turn lead to the opening of the ion pore. nih.govresearchgate.net This mechanism of action is distinct from that of the endogenous agonist, glutamate. frontiersin.org The irreversible or slowly reversible nature of channel opening induced by higher concentrations of avermectins is a key factor in their potent and prolonged effects on invertebrate neuromuscular systems. mdpi.comfrontiersin.org

Secondary or Modulatory Effects on Gamma-Aminobutyric Acid (GABA) Receptors

While the primary target of this compound is the GluCl, avermectins also exhibit modulatory effects on gamma-aminobutyric acid (GABA) receptors in invertebrates. wikipedia.orgmdpi.comsatoshi-omura.infomdpi.comnih.govresearchgate.netdntb.gov.uanih.gov GABA receptors are another class of ligand-gated chloride channels involved in inhibitory neurotransmission. nih.govplos.org

The effects on GABA receptors are generally considered secondary compared to the potent effects on GluCls, often requiring higher concentrations of the compound. wikipedia.orgmdpi.com Avermectins can potentiate GABA-gated currents, increasing the influx of chloride ions in response to GABA binding. nih.govnih.govresearchgate.net Similar to their action on GluCls, avermectins bind to sites within the transmembrane domain of GABA receptors, influencing channel gating. nih.govresearchgate.netnih.gov However, the specific binding sites and the nature of modulation can vary depending on the receptor subunit composition. nih.gov While some studies indicate potentiation, others in specific invertebrate models suggest complex interactions, including potential inhibitory effects at certain concentrations or on specific receptor subtypes. plos.orgacs.org

Cellular and Neurophysiological Consequences

The interaction of this compound with ligand-gated chloride channels, particularly GluCls, leads to significant cellular and neurophysiological consequences in target invertebrates.

Induction of Hyperpolarization in Neuronal and Muscle Cells

The enhanced influx of chloride ions into neuronal and muscle cells mediated by this compound binding to GluCls results in hyperpolarization of the cell membrane. wikipedia.orgmdpi.comdntb.gov.uaresearchgate.net Hyperpolarization makes the cell's membrane potential more negative, moving it further away from the threshold required for generating an action potential. This effectively inhibits electrical excitability in these cells.

In neurons, hyperpolarization suppresses the firing of action potentials, disrupting the transmission of nerve impulses. In muscle cells, it reduces the responsiveness to excitatory signals from motor neurons. This sustained influx of chloride ions and the resulting hyperpolarization are central to the paralyzing effects observed in invertebrates exposed to avermectins. wikipedia.orgnih.govmdpi.com

Disruption of Neuromuscular Transmission in Target Organisms

The combined effects of inhibited neuronal activity and reduced muscle cell excitability lead to a profound disruption of neuromuscular transmission in invertebrates. wikipedia.orgmdpi.comsatoshi-omura.infodntb.gov.uaresearchgate.net By constitutively activating or potentiating chloride channels at neuromuscular junctions, this compound interferes with the ability of motor neurons to excite muscle fibers.

Molecular Basis of Selective Invertebrate Activity

The selective toxicity of this compound towards invertebrates is a result of key differences in neuroreceptor profiles and drug transport mechanisms between invertebrates and vertebrates. This section details the molecular factors contributing to this selectivity.

Absence of Key Glutamate-Gated Chloride Channels in Vertebrates

This compound, like other avermectins, primarily targets glutamate-gated chloride channels (GluCls) in invertebrates. These channels are ligand-gated ion channels that mediate inhibitory neurotransmission by increasing the influx of chloride ions into nerve and muscle cells, leading to hyperpolarization and reduced excitability. GluCls are widely expressed in the nervous and muscular systems of nematodes and arthropods, serving as crucial components of their physiological function researchgate.netnih.govfrontiersin.org.

Crucially, these specific glutamate-gated chloride channels that are high-affinity targets for avermectins are notably absent in vertebrates researchgate.netnih.govfrontiersin.orgresearchgate.netsemanticscholar.orgresearchgate.net. While vertebrates possess other Cys-loop ligand-gated ion channels, such as gamma-aminobutyric acid (GABA)-gated and glycine-gated chloride channels, the avermectins interact with these mammalian channels at significantly higher concentrations or with considerably lower affinity compared to their interaction with invertebrate GluCls frontiersin.orgsemanticscholar.org. This fundamental difference in the presence and sensitivity of the primary molecular target contributes significantly to the inherent low toxicity of this compound in vertebrates at therapeutic concentrations effective against invertebrates.

Research findings highlight that the activation of GluCls by avermectins in invertebrates leads to a sustained opening of the chloride channels, causing an irreversible or very slowly reversible influx of chloride ions. This results in the electrical silencing of nerve and muscle activity, ultimately leading to paralysis and death in susceptible organisms researchgate.netfrontiersin.orgresearchgate.netnih.gov. The absence of this high-affinity target in vertebrates means that their nervous systems are not similarly affected by this compound at the concentrations typically encountered during treatment.

Role of P-Glycoprotein Efflux Transporters in Vertebrate Protection

In addition to the absence of high-affinity GluCl targets, the presence and activity of P-glycoprotein (P-gp) efflux transporters play a vital role in protecting vertebrates from the potential neurotoxic effects of this compound. P-glycoprotein, also known as MDR1 or ABCB1, is an ATP-binding cassette (ABC) transporter protein that functions as an efflux pump, actively transporting a wide range of substrates, including various drugs and xenobiotics, out of cells researchgate.netipg.ptresearchgate.netacs.org.

P-glycoprotein is strategically located in various tissues that form protective barriers, most notably in the endothelial cells of the blood-brain barrier (BBB) researchgate.netresearchgate.netpublications.gc.canih.govliverpool.ac.ukplos.orgnih.gov. At the BBB, P-gp acts as a crucial defense mechanism, limiting the penetration of many compounds from the bloodstream into the central nervous system publications.gc.canih.govliverpool.ac.ukplos.orgnih.gov.

Avermectins, including derivatives like ivermectin, are substrates for P-glycoprotein nih.govresearchgate.netpublications.gc.canih.govliverpool.ac.ukplos.org. The active efflux of this compound by P-gp at the blood-brain barrier effectively reduces its concentration within the vertebrate central nervous system. This restricted entry into the brain prevents the compound from reaching levels that could significantly interact with other less sensitive, but still potentially affected, mammalian ligand-gated chloride channels, such as GABA receptors, thereby mitigating potential neurotoxicity researchgate.netnih.govresearchgate.netpublications.gc.canih.govliverpool.ac.ukplos.org.

Studies have demonstrated that deficiencies or functional impairments in P-glycoprotein can compromise this protective barrier, leading to increased accumulation of avermectins in the brain and consequently resulting in neurotoxicity in affected vertebrates researchgate.netnih.govliverpool.ac.ukplos.orgresearchgate.net. This has been observed in certain animal models and specific breeds of dogs with genetic mutations affecting P-gp function researchgate.netnih.govliverpool.ac.uk. Therefore, the efficient efflux activity of P-glycoprotein at the blood-brain barrier is a critical factor contributing to the wide margin of safety observed with this compound in vertebrates at therapeutic doses.

Structure Activity Relationships and Chemical Biology of Avermectin A2a

Elucidation of Key Structural Moieties Essential for Biological Activity

The biological activity of avermectins, including Avermectin (B7782182) A2a, is closely linked to specific features of their complex macrocyclic lactone structure. The 16-membered macrocyclic lactone ring is fundamental to their activity. nih.govpublications.gc.ca Key structural elements contributing to potency include the hydroxyl group at the C5 position and the disaccharide moiety attached at C13. kitasato-u.ac.jpsatoshi-omura.info While Avermectin A2a possesses a methoxy (B1213986) group at C5, unlike the hydroxyl group in the B series, modifications at various positions, including C5, C13, and the spiroketal moiety, can influence the biological activity and pharmacokinetic properties of avermectin derivatives. researchgate.netnih.gov Studies on avermectin analogs have indicated that factors such as molecular shape, size, the degree of branching, and the number of double bonds can play a role in insecticidal activity. researchgate.net Specifically for avermectin derivatives, the structure of sulfonyl groups has been shown to be crucial for activity, with size, electron density, and substituent distribution being important factors. researchgate.net

Semi-Synthetic Derivatization and Analog Development (general avermectin principles applicable to A2a research)

The unique structure of avermectin molecules, coupled with the presence of labile groups, facilitates their derivatization into various compounds with potent anthelmintic activity. researchgate.netjst.go.jp Semi-synthetic modification of avermectins has been a significant area of research to improve properties such as potency, spectrum of activity, and pharmacokinetic profiles. mdpi.comgoogle.comagrobiology.ru General principles of avermectin derivatization are applicable to this compound research. For instance, reaction with methanol (B129727) containing sulfuric acid can yield aglycones, while alcoholysis can produce monosaccharides. researchgate.netresearchgate.netresearchgate.netresearchgate.net The successful synthesis of ivermectin, a 22,23-dihydro semi-synthetic derivative of avermectin B1, is a prime example of the utility of avermectin derivatization. nih.govgoogle.com Research continues into modifying the molecular structure of avermectins to discover derivatives with broader spectra and enhanced activity. google.com Combinatorial biosynthesis and genetic manipulation of Streptomyces avermitilis have also been employed to generate novel avermectin derivatives. researchgate.net

Investigation of this compound Biotransformation and Metabolite Formation in Biological Systems

Investigations into the biotransformation of avermectins in biological systems reveal the formation of various metabolites. While specific detailed studies on this compound biotransformation are less extensively documented in the provided sources compared to other avermectins like ivermectin, general principles and observations from related avermectins can provide insight. For example, major metabolites of ivermectin found in the liver of cattle and swine include 24-hydroxymethyl-H₂B₁a and 3′-O-desmethyl-H₂B₁a. mdpi.comresearchgate.netnih.gov These metabolites were observed at lower concentrations than the parent compounds. mdpi.comresearchgate.net The transformation of avermectins in the environment, such as in soil, can also produce more polar by-products. mdpi.com Mutants of S. avermitilis have been studied to understand the biosynthesis of avermectin aglycones, including A2a, and the role of enzymes like avermectin OMT in methylation. google.com Novel avermectin metabolites have also been obtained from blocked mutants of the producer organism. kitasato-u.ac.jp

Degradation Pathways and Chemical Stability Studies

Avermectins, despite their potent biological activity, can be susceptible to degradation, which affects their stability. The unique structure responsible for their activity also contributes to a sensitive stability profile. researchgate.netjst.go.jp Avermectins are known to be unstable under acidic and alkaline conditions. researchgate.netjst.go.jp They are also sensitive to strong light, which can lead to the formation of photo-isomers. researchgate.netjst.go.jp

Studies on the degradation of avermectins, including forced degradation studies under various stress conditions (acidic, alkaline, oxidation, thermal, and photolytic), have been conducted to identify and characterize degradation products. researchgate.netresearchgate.net For instance, acid-catalyzed methanolysis of avermectin derivatives can lead to the formation of aglycones and epimeric products. researchgate.netresearchgate.netresearchgate.netresearchgate.net Mercuric acetate (B1210297) oxidation of this compound has been shown to selectively cleave the allylic C-5-methoxy group, leading to the formation of avermectin B2a 5-ketone. acs.org

The stability of avermectin compounds can be enhanced through various methods, such as the addition of antioxidants or the formation of alcohol solvates. google.com Recrystallization as alcohol solvates has been shown to significantly increase the thermal stability of avermectin molecules by improving the spatial arrangement of alcohol within the crystal structure. google.com

While specific detailed data tables solely focused on the degradation rates or stability of this compound under various conditions were not prominently found in the provided search results, general principles for avermectin stability and degradation pathways have been established through studies on related compounds.

Mechanisms of Resistance to Avermectins

Genetic Determinants of Resistance Development

Genetic factors play a significant role in the development of avermectin (B7782182) resistance, primarily through alterations in target sites and genes involved in detoxification and transport mdpi.comfrontiersin.org.

Mutations and Polymorphisms in Target Receptor Genes (e.g., GluCls)

A primary target of avermectins is the glutamate-gated chloride channel (GluCl) wikipedia.orgmdpi.com. Mutations and polymorphisms in the genes encoding GluCl subunits can lead to altered receptor structure, reducing the binding affinity of avermectins and thus decreasing the sensitivity of the organism researchgate.netresearchgate.netmdpi.com. In Caenorhabditis elegans, simultaneous mutations in three GluCl genes, avr-14, avr-15, and glc-1, encoding alpha-type subunits, are required to confer high-level resistance to ivermectin, an avermectin derivative. Mutating only one or two of these genes results in modest or no resistance, suggesting that multiple GluCl genes contribute independently to avermectin sensitivity nih.govresearchgate.netresearchgate.net. Studies in Spodoptera frugiperda and Tetranychus urticae have identified specific mutations within GluCl genes, such as A309V, G314D, and G326E, that are associated with resistance to avermectins mdpi.com. These mutations can hinder the binding of macrocyclic insecticides through steric hindrance or impact the allosteric binding site mdpi.com.

Alterations in Efflux Pump Gene Expression and Function

Efflux pumps, particularly ATP-binding cassette (ABC) transporters, are membrane proteins that can transport xenobiotic compounds, including avermectins, out of cells frontiersin.orgnih.govmdpi.com. Alterations in the expression and function of genes encoding these efflux pumps can lead to increased excretion or reduced intracellular accumulation of avermectins, contributing to resistance frontiersin.orgresearchgate.netnih.govmdpi.com. Upregulation of P-glycoprotein (P-gp), a type of ABC transporter, has been implicated as a mechanism of resistance to macrocyclic lactones in various parasites nih.govmdpi.comsaskoer.ca. Studies in Anopheles gambiae suggest that while inhibition of xenobiotic pumps alone may not significantly impact ivermectin-induced mortality, their induction, along with cytochromes, may offer partial protection nih.gov. Research in Rhipicephalus microplus ticks indicates that ABC transporters play a major role in ivermectin detoxification nih.gov.

Biochemical and Physiological Mechanisms of Resistance in Invertebrate Pests

Beyond genetic modifications, invertebrates can develop resistance through biochemical and physiological adaptations that reduce the effective concentration of avermectins at the target site annualreviews.orgnih.govfrontiersin.org.

Enhanced Detoxification Pathways (e.g., oxidative metabolism)

Increased metabolic detoxification is a significant mechanism of avermectin resistance annualreviews.orgnih.govfrontiersin.org. Enzyme families such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs) are involved in metabolizing avermectins into less toxic compounds that are more easily excreted d-nb.infonih.govmdpi.com. Elevated levels or increased activity of these enzymes have been observed in avermectin-resistant populations of various pests, including the Colorado potato beetle, house fly, and Bryobia praetiosa annualreviews.orgd-nb.infoacs.org. For instance, increased oxidative metabolism mediated by microsomal cytochrome P-450 monooxygenases has been linked to abamectin (B1664291) resistance in the house fly annualreviews.org. In Bryobia praetiosa, increased activity of mixed-function oxidases (MFOs) and GSTs was associated with abamectin resistance d-nb.info.

Reduced Penetration or Increased Excretion

Reduced penetration of avermectins through the cuticle or gut wall, as well as increased excretion of the compound, can lower the amount of insecticide reaching the target site annualreviews.orgnih.govfrontiersin.org. Decreased cuticular penetration has been identified as a resistance mechanism in the house fly annualreviews.org. While some studies suggest that penetration and excretion factors play a significant role in resistance annualreviews.orgnih.gov, others indicate they may not be the primary mechanisms in certain species, such as the Colorado potato beetle acs.org. The schematic of avermectin-induced penetration resistance in Drosophila larvae highlights reduced penetration as a main reason for resistance researchgate.net.

Cross-Resistance Profiles with Other Pesticides and Anthelmintics

Cross-resistance occurs when resistance to one compound confers resistance to other compounds, often within the same chemical class or even across different classes if they share similar detoxification or target-site mechanisms saskoer.cascops.org.uk. Resistance to one avermectin can lead to side-resistance to other avermectins and milbemycins because they share a similar mode of action saskoer.cascops.org.uk. For example, worms resistant to ivermectin will typically show resistance to doramectin (B1670889) and moxidectin (B1677422) scops.org.uk. While cross-resistance within the avermectin/milbemycin class is common, cross-resistance between avermectins and other classes of pesticides or anthelmintics with different modes of action is generally considered less frequent, although some instances have been reported acs.orgscops.org.ukacs.org. Studies have shown no cross-resistance to abamectin in insects tolerant to organophosphate, carbamate, chlorinated hydrocarbon, and pyrethroid pesticides in laboratory and field studies acs.org. However, cross-resistance between abamectin and pyrethroids has been noted in some house fly strains, potentially due to increased oxidative metabolism and decreased cuticular penetration annualreviews.org. The existence of cross-resistance between ivermectin and albendazole (B1665689) is considered rare and a subject of scientific debate scops.org.uk.

Environmental Research Perspectives on Avermectin A2a and Analogs

Environmental Fate and Persistence

The persistence and distribution of avermectins in the environment are influenced by several factors, including their chemical properties and various degradation processes publications.gc.ca. Avermectins generally exhibit low solubility in water and a high affinity for binding to organic particles, contributing to their environmental behavior publications.gc.canih.gov.

Degradation Dynamics in Soil and Aquatic Environments

Research into the persistence of avermectins in the environment has yielded varied results publications.gc.ca. Initial assessments of ivermectin, an analog of Avermectin (B7782182) A2a, suggested a degradation half-life of 2 to 8 weeks in soil/feces mixtures under summer field conditions due to photodegradation and aerobic metabolism publications.gc.ca. However, other reports have indicated much shorter persistence, with ivermectin in dung pats becoming undetectable after six days in some field conditions publications.gc.ca.

Avermectins are not expected to accumulate significantly in the water column of freshwater systems due to their physical and chemical properties, such as low water solubility publications.gc.canih.gov. However, their affinity for organic matter and potential to accumulate in sediments suggests a threat to benthic freshwater organisms publications.gc.ca.

Adsorption, Leaching, and Mobility in Soil

Avermectins, including analogs like ivermectin and abamectin (B1664291), are known to bind tightly to soil particles, which limits their mobility nih.govresearchgate.net. This strong adsorption is attributed to their hydrophobic properties and high affinity for organic matter nih.govresearchgate.net. Studies have shown that avermectin residues are strongly attached to soil particles, and their high organic carbon-water (B12546825) partition coefficient (Koc) contributes to their immobility in the environment nih.gov.

Data from leaching and adsorption/desorption studies indicate that avermectins generally lack mobility in soil and are classified as immobile materials epa.gov. For instance, studies with abamectin have shown that residues did not leach significantly below the top soil layers (e.g., 18 inches) in sandy soil with low organic content epa.gov. However, the effectiveness of detection limits in some studies has been questioned, suggesting that trace amounts below the detection limit might still be present in deeper soil layers epa.gov. The mobility of avermectin photoproducts is also a consideration epa.gov.

The sorption mechanism of ivermectin is highly dependent on its physicochemical properties, and studies suggest it may bind to soil through the formation of complexes with immobile, inorganic soil matter researchgate.net. The presence of cations like Ca2+ can decrease adsorption researchgate.net.

Photodegradation and Microbial Degradation Pathways

Photodegradation is considered a primary factor in the dissipation of avermectins from the topsoil epa.gov. Exposure to sunlight can lead to the breakdown of these compounds plantaanalytica.com.

Ecological Impact Studies on Non-Target Organisms

The broad spectrum of activity of avermectins has raised concerns regarding their potential impact on non-target organisms in both terrestrial and aquatic environments publications.gc.camdpi.com.

Effects on Terrestrial Soil Invertebrate Communities (e.g., dung fauna, earthworms, springtails)

Avermectins excreted in animal feces can persist in dung for extended periods, potentially affecting non-target invertebrates associated with dung decomposition publications.gc.ca. Negative effects, such as increased mortality and reduced reproduction, are well-documented, particularly for dung beetles nih.govresearchgate.net. Studies have shown significant decreases in the abundance of adult dung beetles exposed to ivermectin in dung researchgate.net. Dung fly larvae have also been found to be highly sensitive, with their abundance significantly reduced even at relatively low concentrations of ivermectin in dung researchgate.net.

Beyond dung fauna, recent studies suggest that earthworms, springtails, and enchytraeids can also be adversely affected by avermectin exposure nih.govresearchgate.netnih.gov. While some early studies on abamectin indicated no adverse effects on earthworms at environmentally relevant levels, more recent research highlights potential negative impacts nih.govnih.govsci-hub.se.

The impact on soil invertebrate communities can lead to functional consequences, such as slower dung degradation researchgate.net.

Here is a summary of observed effects on terrestrial invertebrates:

| Organism Group | Observed Effects | Avermectin Analogs Studied |

| Dung Beetles | Increased mortality, reduced reproduction, decreased abundance | Ivermectin, Abamectin |

| Dung Fly Larvae | Reduced abundance | Ivermectin |

| Earthworms | Adverse effects reported in recent studies | Ivermectin, Abamectin |

| Springtails | Adverse effects reported in recent studies | Ivermectin |

| Enchytraeids | Adverse effects reported in recent studies | Avermectins (general) |

Impacts on Aquatic Invertebrate Ecosystems

Although avermectins have low water solubility, they can enter aquatic systems through runoff from terrestrial areas or directly from treated fish in aquaculture publications.gc.cabioone.org. Despite not accumulating readily in the water column, their potential to bind to sediments poses a threat to benthic organisms publications.gc.ca.

Studies have shown toxic effects of avermectins on non-target planktonic and benthic species in freshwater ecosystems, including Daphnia and Chironomidae bioone.org. Freshwater zooplankton can exhibit chronic toxicity effects even at very low concentrations of ivermectin bioone.org. Abamectin has been classified as very highly toxic to freshwater invertebrates, with chronic effects observed at extremely low levels epa.gov. Estuarine crustaceans, such as mysids, appear to be even more sensitive, with reproduction significantly impaired at very low concentrations epa.gov.

The high toxicity to aquatic invertebrates is a significant concern, as it can impact the entire ecosystem by reducing a crucial food source for fish and other higher organisms epa.gov.

Here is a summary of observed effects on aquatic invertebrates:

| Organism Group | Observed Effects | Avermectin Analogs Studied |

| Daphnia | Toxic effects, chronic toxicity at low concentrations | Ivermectin, Avermectins (general) bioone.org |

| Chironomidae | Toxic effects | Avermectins (general) bioone.org |

| Freshwater Invertebrates | Very high acute toxicity, chronic effects at low levels | Abamectin epa.gov |

| Estuarine Crustaceans (e.g., mysids) | Extremely high toxicity, impaired reproduction at very low concentrations | Abamectin epa.gov |

| Benthic Invertebrates | Potential significant threat due to sediment accumulation | Avermectins (general) publications.gc.ca |

Research on Phytotoxicity and Interactions with Plant Systems

Research on the effects of avermectins, including Avermectin A2a and its analogs, on plant systems has been less extensive compared to studies on their target organisms. Historically, it was believed that plants did not absorb these compounds significantly. researchgate.netnih.govx-mol.net However, more recent studies suggest that plants can be negatively affected by avermectin exposure. researchgate.netnih.govx-mol.net

While specific phytotoxicity studies focusing solely on this compound are limited in the provided search results, research on the broader group of avermectins and related compounds offers insights. For instance, abamectin, a commercially available form containing primarily avermectin B1a and B1b, has been assessed for its potential risks to terrestrial plants. nih.govregulations.govresearchgate.net Based on available information, risks to terrestrial plants from abamectin use are generally expected to be low, even at application rates slightly higher than typical commercial use. regulations.gov However, there are reported plant incidents related to abamectin, and data for some typical end products are limited. regulations.gov

Studies on the fate of avermectin B1a in soil and plants conducted decades ago indicated its behavior in these systems. researchgate.netsci-hub.se Furthermore, a study on the effects of controlled-release fertilizer on sugarcane rhizosphere soils identified this compound aglycone as one of the characterized metabolites whose abundance changed with fertilizer application. mdpi.com This suggests that this compound or its metabolites can be present in the rhizosphere, the area around plant roots, and their presence can be influenced by agricultural practices. mdpi.com

The interaction between avermectins and plant systems can also be indirect, mediated through the soil environment and its inhabitants. For example, the impact of avermectins on soil microbial communities, discussed in the next section, could indirectly influence plant health and growth, as soil microbes play crucial roles in nutrient availability and plant defense. mdpi.comfrontiersin.org

Influence on Environmental Microbiomes and Antibiotic Resistance Genes in Agricultural Settings

The application of avermectins in agricultural settings has been shown to influence environmental microbiomes, particularly in soil, and can contribute to the prevalence of antibiotic resistance genes (ARGs). nih.govresearchgate.netfrontiersin.org

Studies using metagenomic methods have investigated the effects of avermectin application on soil microbial communities and the soil resistome (the collection of all ARGs in the soil). nih.govresearchgate.net Research on farmland soil treated with avermectin over five years revealed that the application affected the abundance and distribution of antibiotic-resistant bacteria and their associated ARGs. nih.govresearchgate.net Opportunistic human pathogens carrying ARGs were found to be enriched in the avermectin-treated soil. nih.govresearchgate.net

Specific ARGs showed significantly greater relative abundances in avermectin-treated soil compared to untreated control soil. nih.govresearchgate.net Different resistance mechanisms were observed, with efflux of antibiotics, inactivation of antibiotics, and alteration of antibiotic targets being the main mechanisms. nih.govresearchgate.net

Interactive Table 1: Relative Abundance of Selected ARGs in Avermectin-Treated vs. Control Soil

| ARG | Relative Abundance in Treated Soil (Fold Change vs. Control) | Main Resistance Mechanism |

| adeF | Significantly Greater nih.govresearchgate.net | Efflux of antibiotic nih.govresearchgate.net |

| BahA | Significantly Greater nih.govresearchgate.net | Efflux of antibiotic nih.govresearchgate.net |

| fusH | Significantly Greater nih.govresearchgate.net | Alteration of antibiotic target nih.govresearchgate.net |

| ileS | Significantly Greater nih.govresearchgate.net | Alteration of antibiotic target nih.govresearchgate.net |

| tlrB | Significantly Greater nih.govresearchgate.net | Inactivation of antibiotic nih.govresearchgate.net |

Note: Data on specific fold changes were not consistently available across sources, but the sources indicate significantly greater abundance in treated soil.

Research on abamectin, an avermectin analog, has also demonstrated negative effects on soil microbial communities in the short term. frontiersin.org Even at relatively low concentrations, abamectin altered the composition of soil microbial communities, disrupted microbial interactions, and decreased community complexity and stability after short-term exposure. frontiersin.org Some opportunistic human pathogens and soil-borne pathogens were enriched in the soil treated with a higher concentration of abamectin. frontiersin.org While most ecological functions in the soil, such as microbial metabolic capacities, showed recovery within a few weeks, the dissemination of ARGs through horizontal and vertical gene transfer increased under abamectin treatments. frontiersin.org This highlights a potential long-term risk associated with ARG dissemination due to the widespread use of abamectin. frontiersin.org

The influence on microbiomes is not limited to soil. Studies on the gut microbiome of insects, such as the Colorado potato beetle, have shown that avermectins can significantly change the structure of the gut bacterial community. plos.orgnih.gov This indicates a broader impact of avermectins on microbial populations in different environmental compartments.

The presence and dissemination of ARGs in soil are influenced by various factors, including microbial community structure, mobile genetic elements (MGEs), and soil physicochemical properties. frontiersin.orgspringernature.comup.ac.za Avermectin application can exert selective pressure on soil resistomes, potentially favoring the proliferation of resistant microorganisms and the transfer of resistance genes. frontiersin.org

Interactive Table 2: Impact of Avermectin Application on Soil Microbiome and Resistome

| Aspect | Observed Effect of Avermectin Application in Agricultural Soil | Supporting Evidence |

| Abundance of Antibiotic-Resistant Bacteria | Increased nih.govresearchgate.net | Metagenomic studies nih.govresearchgate.net |

| Abundance of Antibiotic Resistance Genes | Increased nih.govresearchgate.netfrontiersin.org | Metagenomic studies nih.govresearchgate.netfrontiersin.org |

| Enrichment of Opportunistic Pathogens | Observed nih.govresearchgate.netfrontiersin.org | Metagenomic studies nih.govresearchgate.netfrontiersin.org |

| Soil Microbial Community Composition | Altered frontiersin.org | Metagenomic studies frontiersin.org |

| Microbial Interactions | Disrupted (short-term) frontiersin.org | Metagenomic studies frontiersin.org |

| Community Complexity and Stability | Decreased (short-term) frontiersin.org | Metagenomic studies frontiersin.org |

| ARG Dissemination | Increased frontiersin.org | Metagenomic studies frontiersin.org |

The environmental risks associated with avermectin use, particularly concerning the enrichment of antibiotic-resistant bacteria and genes in farmland soil, underscore the importance of controlled application and further environmental monitoring. nih.govresearchgate.net

Advanced Research Methodologies for Avermectin A2a Studies

Molecular and Genetic Techniques in Biosynthesis and Resistance Research

Molecular and genetic techniques are fundamental to understanding how Streptomyces avermitilis produces avermectins and how target organisms develop resistance. The biosynthesis of avermectins is a complex process mediated by a cluster of genes in S. avermitilis. mdpi.compnas.orgpnas.org This gene cluster, spanning approximately 82 kb, contains open reading frames (ORFs) encoding polyketide synthases (PKS) and enzymes involved in post-PKS modification and glycosylation. mdpi.compnas.org

Genetic engineering techniques, such as gene deletion, complementation, and overexpression, are used to elucidate the function of specific genes within the avermectin (B7782182) biosynthetic cluster. For instance, studies have identified regulatory genes, such as aveR and SAV4189, that significantly impact avermectin production levels. frontiersin.org SAV4189, a MarR-family transcriptional regulator, has been shown to activate avermectin biosynthesis indirectly by altering the expression of aveR. frontiersin.org Overexpression of SAV4189 and deletion of the adjacent gene sav_4190 have led to increased avermectin production in S. avermitilis. frontiersin.org

Combinatorial biosynthesis and metabolic engineering approaches are also employed to generate novel avermectin derivatives and improve production yields. This involves manipulating the avermectin biosynthetic gene cluster, for example, by swapping domains or modules of polyketide synthases with those from other biosynthetic pathways. researchgate.net This has been explored for the production of ivermectin and doramectin (B1670889). researchgate.net

Research into resistance mechanisms in target organisms, such as nematodes and arthropods, heavily relies on molecular and genetic techniques. Resistance to avermectins is often associated with genetic mutations, although the precise mechanisms can be complex and involve multiple genes. cabidigitallibrary.orgmdpi.com Studies in model organisms like Caenorhabditis elegans have shown that mutations in genes encoding glutamate-gated chloride channels (GluCls), the primary targets of avermectins, can confer high levels of resistance. biorxiv.orgnih.gov Genetic crosses and genome resequencing are used to identify loci associated with resistance in parasitic nematodes like Haemonchus contortus. biorxiv.orgplos.org These studies aim to pinpoint specific genes and mutations responsible for reduced susceptibility. biorxiv.orgplos.org Furthermore, integrated genomic analyses, combining techniques like RNA sequencing and ATAC-seq, are used to investigate the impact of avermectin exposure on gene expression and chromatin structure in both target and non-target organisms, providing insights into the molecular basis of resistance and stress responses. mdpi.com

Electrophysiological and Receptor Binding Assays for Mechanism of Action Studies

Electrophysiological and receptor binding assays are crucial for understanding the mechanism by which avermectin A2a and other avermectins exert their effects, primarily by targeting glutamate-gated chloride channels (GluCls) in invertebrates. nih.govmdpi.comnih.gov These channels are specific to protostome invertebrates and are essential for the transmission of electrical impulses in their nerve and muscle cells. nih.govmdpi.com

Electrophysiological techniques, such as patch-clamp recording, allow researchers to directly measure the flow of ions through individual or populations of ion channels in response to this compound binding. mdpi.comleica-microsystems.com Studies using patch-clamp on isolated channels or cells expressing GluCls have demonstrated that avermectins amplify the effects of glutamate (B1630785), leading to an increased influx of chloride ions. mdpi.com This influx causes hyperpolarization of the cell membrane, disrupting neurotransmission and resulting in paralysis and death of the parasite or insect. nih.govmdpi.com Xenopus oocytes, which can be injected with mRNA encoding specific ion channels, are frequently used in electrophysiological studies to characterize the function and avermectin sensitivity of cloned GluCl subunits. mdpi.commcgill.ca

Receptor binding assays provide quantitative information about the affinity of this compound for its target receptors. These assays typically involve using radiolabeled avermectin or its derivatives to measure binding to membranes or cell preparations containing the GluCls. By examining the binding kinetics and displacement by unlabeled compounds, researchers can determine the binding sites and the strength of the interaction. These studies help to explain the potency and selectivity of different avermectin components and derivatives.

Research has shown that avermectins can also interact with other ligand-gated chloride channels, such as gamma-aminobutyric acid (GABA)-gated chloride channels, although their primary target in many invertebrates is the GluCl. wikipedia.organnualreviews.org Electrophysiological studies help to differentiate the effects of avermectins on these different channels. mdpi.com Mutations in GluCl subunits that affect agonist sensitivity have been identified through electrophysiological studies of channels expressed in Xenopus oocytes. mcgill.ca

Advanced Chromatographic and Spectroscopic Techniques for Analysis and Structural Characterization

Advanced chromatographic and spectroscopic techniques are indispensable for the isolation, purification, analysis, and structural characterization of this compound from fermentation broths and for monitoring its presence in various matrices.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of avermectin components, including this compound. google.comvfu.cznih.govasm.orgtandfonline.comoup.com Reverse-phase HPLC is commonly employed, often coupled with UV detection due to the UV-absorbing properties of avermectins. asm.orgtandfonline.com Various stationary phases and mobile phase compositions (e.g., acetonitrile/methanol (B129727)/water) are utilized to achieve optimal separation of the closely related avermectin components. tandfonline.comoup.com Preparative HPLC can be used to isolate larger quantities of individual avermectins for further study. asm.orgresearchgate.net

Mass spectrometry (MS), particularly when coupled with chromatography (e.g., LC-MS, UHPLC-MS/MS), provides powerful capabilities for the identification, structural confirmation, and quantification of this compound, even at low concentrations. vfu.cznih.govmdpi.compreprints.org MALDI-MS has been used to confirm the presence of major avermectin constituents based on their molecular masses. vfu.cz UHPLC-MS/MS methods have been developed for the determination of avermectin residues in complex matrices like agricultural crops, offering high sensitivity and selectivity. mdpi.compreprints.org These methods often involve sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. mdpi.compreprints.org

Nuclear magnetic resonance (NMR) spectroscopy is a key technique for the detailed structural elucidation of this compound and its derivatives. google.comvulcanchem.comresearchgate.net By analyzing the chemical shifts, coupling constants, and correlation signals in 1D and 2D NMR spectra (e.g., ¹H NMR, ¹³C NMR), researchers can determine the complete structure, including the stereochemistry, of the molecule. researchgate.net NMR is essential for confirming the structure of newly synthesized or isolated avermectin analogs.

Other chromatographic techniques, such as thin-layer chromatography (TLC) and partition chromatography using materials like Sephadex LH-20, have also been historically used for the separation and purification of avermectins. google.comasm.orgresearchgate.net These techniques, often guided by UV visualization or bioassays during the early stages of discovery, played a significant role in isolating the various avermectin components from fermentation broths. asm.orgresearchgate.net

Omics Approaches (e.g., genomics, transcriptomics, metabolomics, proteomics) in Environmental and Resistance Studies

Omics approaches provide a comprehensive view of the biological systems involved in avermectin production, interaction with organisms, and the development of resistance. These high-throughput techniques allow for the global analysis of genes (genomics), gene expression (transcriptomics), metabolites (metabolomics), and proteins (proteomics).

Genomics plays a crucial role in understanding the biosynthetic potential of Streptomyces avermitilis and identifying genes related to avermectin production. mdpi.compnas.org Whole-genome sequencing of S. avermitilis has revealed the location and organization of the avermectin biosynthetic gene cluster and other gene clusters involved in secondary metabolite production. mdpi.compnas.org Genomic studies of resistant organisms can identify genetic variations, such as single nucleotide polymorphisms (SNPs) or copy number variations, that may be linked to resistance phenotypes. mdpi.combiorxiv.org

Transcriptomics, often performed using RNA sequencing (RNA-seq), allows researchers to study the global gene expression profiles of organisms exposed to this compound or in resistant populations. mdpi.com By comparing the transcriptomes of sensitive and resistant strains, or treated and untreated organisms, researchers can identify genes that are differentially expressed. mdpi.com This can reveal insights into detoxification pathways, target site modifications, or other mechanisms contributing to resistance or environmental responses. For example, transcriptomic analysis has identified differentially expressed genes, including ABC transporters, in silkworms exposed to avermectin, suggesting their role in detoxification. mdpi.com

Metabolomics involves the comprehensive analysis of all metabolites present in a biological sample. This can be applied to study the metabolic changes in S. avermitilis during avermectin fermentation or in target organisms in response to avermectin exposure. Metabolomic studies can help to understand how avermectin affects cellular pathways and potentially identify biomarkers of exposure or resistance.

Proteomics focuses on the global analysis of proteins. By comparing the proteomes of different strains or treatment groups, researchers can identify proteins that are up- or down-regulated. This can provide further evidence for the involvement of specific enzymes in detoxification, transport, or target modification mechanisms related to avermectin resistance.

Integrating data from multiple omics approaches (e.g., genomics, transcriptomics, and proteomics) provides a more holistic understanding of the complex biological processes influenced by this compound. This integrated approach is particularly valuable in studying multifactorial traits like drug resistance and environmental impact.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6436480 |

| Avermectin A1a | 6436478 |

| Avermectin A1b | 6436479 |

| Avermectin B1a | 6436481 |

| Avermectin B1b | 5288911 |

| Avermectin B2a | 6436482 |

| Avermectin B2b | 6436483 |

| Ivermectin | 6321424 |

| Abamectin (B1664291) | 6436484 |

| Doramectin | 6473113 |

| Eprinomectin | 135335022 |

| Moxidectin (B1677422) | 6331685 |

| Selamectin | 9578573 |

| Glutamate | 3303 |

| GABA | 149 |

Data Table: Avermectin Components in Aversectin C

| Avermectin Component | Percentage (%) |

| A1a | 9 |

| A1b | 4 |

| B1a | 36 |

| B1b | 6 |

| A2a | 19 |

| A2b | 4 |

| B2a | 21 |

| B2b | 1 |

Source: Adapted from HPLC chromatogram data of aversectin C.

Future Directions in Avermectin A2a Research

Discovery and Characterization of Novel Avermectin (B7782182) Analogs with Enhanced Biological Profiles

The discovery and characterization of novel avermectin analogs represent a significant area of ongoing research. The inherent structure of avermectin molecules, featuring reactive sites such as carbon-carbon double bonds, hydroxyl groups, and the oleandrose (B1235672) disaccharide, facilitates chemical modification to develop derivatives with improved properties. Thousands of avermectin derivatives have been studied, leading to the commercialization of various compounds for agricultural and pharmaceutical applications. researchgate.net

Research efforts are directed towards creating analogs with enhanced physicochemical properties, bioavailability, broader pest spectrum, and increased efficacy. By supplementing fermentations of S. avermitilis with different fatty acids, researchers have successfully produced novel avermectins. For instance, supplementing with S-(+)-2-methylbutyric acid yields natural avermectins A1a, A2a, B1a, and B2a, while isobutyric acid supplementation results in the production of A1b, A2b, B1b, and B2b. Supplementation with cyclopentanecarboxylic acid has led to the production of novel cyclopentylavermectins. Through screening numerous potential precursors, over 60 novel avermectins have been identified. google.com

Combinatorial biosynthesis, particularly by engineering the polyketide synthase (PKS) system in S. avermitilis, is another strategy for generating novel analogs. Replacing modules of the avermectin PKS with those from milbemycin PKS has resulted in the production of milbemycins and novel C5-O-methylated milbemycin congeners. researchgate.net This demonstrates the potential for creating hybrid compounds with potentially altered or enhanced biological activities. Heterologous expression of the avermectin biosynthetic gene cluster in other Streptomyces species, such as S. lividans, also offers a platform for tailoring the cluster in vitro and developing new derivatives. nih.govresearchgate.net

Deeper Elucidation of Regulatory Networks in Avermectin Biosynthesis

Understanding the intricate regulatory networks governing avermectin biosynthesis in Streptomyces avermitilis is crucial for improving production yields and potentially manipulating the synthesis of specific avermectin components like A2a. Avermectin biosynthesis is a complex process controlled by pyramidal transcriptional regulatory cascades involving various regulators. researchgate.net While the avermectin biosynthetic pathway is well-elucidated, the detailed regulatory mechanisms remain poorly understood. plos.orgplos.org

The 82-kb ave gene cluster contains aveR, a pathway-specific regulatory gene encoding a LAL family activator essential for the expression of ave biosynthetic genes. frontiersin.orgnih.gov However, the precise mechanisms by which aveR is regulated are still under investigation. Studies have identified other regulatory genes involved in avermectin biosynthesis, including aveR1/aveR2, orfX, afsK-av, aveI, SAV3818, and avaR3. plos.orgplos.org

Comparative transcriptome analysis between wild-type and avermectin-overproducing strains of S. avermitilis has revealed differentially expressed genes, including novel regulatory genes. plos.orgplos.org For example, SAV576, a TetR family transcriptional regulator (TFR), has been shown to negatively control avermectin biosynthesis by indirectly affecting ave gene expression. plos.orgplos.org Conversely, SAV4189, a MarR-family transcriptional regulator (MFR), acts as an indirect activator of avermectin production by altering the transcription of aveR. frontiersin.org

Further research is needed to identify additional unknown regulatory genes and fully map the complex interactions within the regulatory network. plos.orgplos.org Studies using techniques like bacterial one-hybrid systems can help identify transcriptional regulators that interact with promoter regions of key biosynthetic genes. plos.org Elucidating the mechanisms of regulators like σHrdB, σ6, and σ25, which indirectly affect aveR transcription, is also an area for future study. nih.gov This deeper understanding will provide a basis for rational genetic manipulation of S. avermitilis to enhance avermectin production and potentially tailor the production profile towards specific components like A2a. plos.orgplos.org

Sustainable Strategies for Environmental Management of Avermectin Use

The widespread use of avermectins, including Avermectin A2a as part of the avermectin complex, necessitates the development and implementation of sustainable strategies for environmental management. A significant proportion of administered avermectins (80-98%) can be excreted in the feces of treated animals, leading to their release into the environment. publications.gc.caresearchgate.net These compounds have low solubility in water and a high affinity for binding to organic particles and soil, resulting in persistence in dung and soil for extended periods. publications.gc.caresearchgate.netnih.govmdpi.comresearchgate.net

Environmental concerns primarily revolve around the potential impact on non-target organisms, particularly dung-associated insects and aquatic invertebrates. publications.gc.caresearchgate.netnih.govresearchgate.net Residues in feces can be toxic to dung-degrading insects, potentially delaying dung decomposition. researchgate.netnih.govresearchgate.net While avermectins bind tightly to soil and sediment, minimizing accumulation in the water column, they can still pose a threat to benthic freshwater organisms and aquatic invertebrates like Daphnia magna, which are highly sensitive. publications.gc.canih.govresearchgate.net

Sustainable strategies aim to mitigate these environmental risks. This includes improving manure management practices to reduce the amount of avermectins entering the environment. publications.gc.ca Research into the degradation pathways of avermectins in soil and water under various environmental conditions is also important. While photodegradation in water and aerobic degradation in soil occur, persistence can still be a concern, particularly under anaerobic conditions. nih.govresearchgate.net

Development of Innovative Approaches for Resistance Circumvention

The development of resistance in target pests is a significant challenge to the continued effectiveness of avermectins, including this compound. Resistance to avermectins has been observed in various arthropods and nematodes. annualreviews.orgresearchgate.netnih.gov Understanding the mechanisms of resistance is crucial for developing strategies to circumvent it.

Several mechanisms contribute to avermectin resistance. These include reduced cuticular penetration, mutations in the target site (glutamate-gated chloride channels), increased drug metabolism, upregulation of cellular efflux mechanisms (e.g., P-glycoproteins), and decreased target site abundance. annualreviews.orgresearchgate.netnih.gov Mutations in genes encoding glutamate-gated chloride channels can lead to altered channel structures, reducing avermectin binding. researchgate.netnih.gov Increased expression of enzymes involved in drug metabolism, such as cytochrome P450 isoenzymes, can also confer resistance by breaking down the compound into less toxic forms. annualreviews.orgresearchgate.netnih.govnih.gov Upregulation of efflux pumps like P-glycoproteins can reduce the intracellular concentration of the drug. researchgate.netnih.gov

Innovative approaches for resistance circumvention are being explored. These include the development of novel avermectin analogs with modified structures that are less susceptible to resistance mechanisms like metabolic degradation or altered target binding. researchgate.netgoogle.comresearchgate.net Understanding the specific genetic and biochemical basis of resistance in different pest populations is essential for designing targeted interventions. annualreviews.orgresearchgate.net

Strategies to slow the development of resistance are also critical. These include implementing resistance management schemes such as the judicious use of avermectins, employing mixtures or rotations with insecticides having different modes of action, and maintaining a sufficient level of refugium (a portion of the pest population not exposed to the treatment). annualreviews.orgnih.gov Research into novel diagnostic methods to detect resistance early in pest populations can also aid in implementing timely management strategies before widespread resistance occurs. analesranf.com Further research into the molecular mechanisms of resistance using advanced techniques like genome resequencing and gene editing can identify key genes involved and provide targets for intervention. researchgate.netnih.gov

Q & A

Q. How is Avermectin A2a structurally characterized, and what analytical methods are recommended for its identification?

this compound is characterized using high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to differentiate it from homologs like A1a or B2a. Key markers include molecular weight (872.1 g/mol for A2a) and glycosylation patterns. For purity validation, nuclear magnetic resonance (NMR) spectroscopy is critical to confirm the absence of minor components (e.g., A2b). Novák et al. (1993) used reversed-phase HPLC with UV detection at 245 nm to isolate A2a from Streptomyces avermitilis cultures, achieving >95% purity .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Laboratory synthesis involves fermentation of Streptomyces avermitilis strains under controlled conditions (pH 6.8–7.2, 28°C). Post-fermentation, extraction with nonpolar solvents (e.g., ethyl acetate) followed by silica-gel chromatography is used to isolate A2a. Yield optimization requires monitoring aeration rates and nutrient composition (e.g., glucose as a carbon source). For reproducibility, document reagent purity (e.g., ≥99% solvents), fermentation durations (typically 10–14 days), and sterilization protocols .

Q. How is the anthelmintic mechanism of this compound investigated in vitro?

In vitro studies use nematode models (e.g., Caenorhabditis elegans) exposed to A2a at concentrations ranging from 0.1–10 µM. Key endpoints include paralysis rates and glutamate-gated chloride channel (GluCl) inhibition measured via electrophysiology. Positive controls (e.g., ivermectin) and negative controls (solvent-only) are mandatory. Statistical validation requires ≥3 biological replicates and ANOVA for dose-response analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data between this compound and its derivatives?

Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or species-specific receptor affinities. To address this:

- Perform comparative studies under standardized conditions (e.g., ISO/IEC 17025 protocols).

- Use isogenic nematode strains to eliminate genetic variability.

- Apply meta-analysis to reconcile historical data, focusing on parameters like EC50 values and 95% confidence intervals. Novák et al. (1993) noted that A2a’s lower homologs (e.g., A2b) exhibit reduced binding affinity, highlighting the need for precise structural documentation .

Q. What experimental design considerations are critical for optimizing this compound yield in engineered microbial strains?

Q. How should researchers address methodological flaws in historical studies on this compound’s pharmacokinetics?

Common flaws include inadequate sample sizes or lack of tissue-specific distribution data. Mitigation strategies:

- Use radiolabeled A2a (e.g., ^14^C isotopes) to track absorption in animal models.

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosages.

- Cross-validate findings with independent assays (e.g., ELISA for plasma concentration). EUFIC (2008) recommends peer-review by multidisciplinary experts to identify confounding variables (e.g., drug interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.